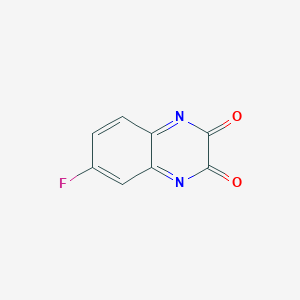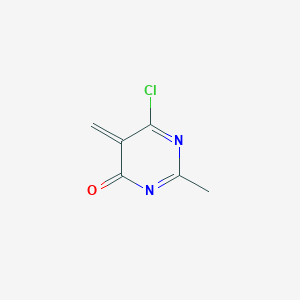
1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole can be synthesized through various synthetic routes. One common method involves the reaction of imidazole with bromoacetone, followed by bromination to introduce the dibromo substituents. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include azido, thiocyano, or amino derivatives.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Debrominated imidazole derivatives.
Scientific Research Applications
1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and anticancer properties.
Industry: Utilized in the development of functional materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole involves its interaction with specific molecular targets. It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis . The compound may bind to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of cellular processes.
Comparison with Similar Compounds
4,5-Dibromo-1-methylimidazole: Shares the dibromo and methyl substituents but lacks the benzyl group.
2,4-Dibromo-1,5-dimethyl-1H-imidazole: Similar dibromo substitution pattern but with different alkyl groups.
Uniqueness: 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential applications compared to other dibromo-substituted imidazoles. The benzyl group can enhance the compound’s lipophilicity and influence its interaction with biological targets.
Properties
Molecular Formula |
C11H10Br2N2 |
|---|---|
Molecular Weight |
330.02 g/mol |
IUPAC Name |
1-benzyl-2,4-dibromo-5-methylimidazole |
InChI |
InChI=1S/C11H10Br2N2/c1-8-10(12)14-11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
RGSRVMLSYATVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)
![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)





![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)
